4-Ethoxyquinazoline-2-carboxamide
Description
4-Ethoxyquinazoline-2-carboxamide is a heterocyclic compound characterized by a quinazoline core substituted with an ethoxy group at position 4 and a carboxamide moiety at position 2. Quinazoline derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties . The carboxamide group at position 2 contributes to hydrogen bonding interactions, a critical feature in molecular recognition processes .
Properties
CAS No. |
103646-53-3 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.228 |
IUPAC Name |
4-ethoxyquinazoline-2-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11-7-5-3-4-6-8(7)13-10(14-11)9(12)15/h3-6H,2H2,1H3,(H2,12,15) |
InChI Key |
IGNMLYVRIKVXRD-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC2=CC=CC=C21)C(=O)N |
Synonyms |
2-Quinazolinecarboxamide,4-ethoxy-(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Quinazoline Derivatives
Key Findings :
- The ethoxy group in this compound increases LogP compared to the methoxy analog, suggesting improved lipid membrane penetration .
- Substitution at position 4 significantly impacts acid-base equilibria: ethoxy and methoxy groups lower pKa compared to amino substituents due to electron-donating effects .
- UV-Vis spectra indicate redshifted absorption maxima (~285–300 nm) for ethoxy-substituted derivatives compared to amino analogs (~270–285 nm), attributed to enhanced conjugation .
Thiazole Carboxamides
Thiazole carboxamides, such as 2-(4-pyridinyl)thiazole-5-carboxamides (), share the carboxamide functionality but differ in core heterocyclic structure.
Table 2: Thiazole vs. Quinazoline Carboxamides
Key Differences :
- Synthesis : Quinazoline derivatives often require multi-step functionalization of the fused benzene-pyrimidine core, whereas thiazole carboxamides are synthesized via cyclization of nitriles .
- Bioactivity : Thiazole carboxamides exhibit potent kinase inhibition, while quinazoline derivatives are more commonly associated with antifolate or EGFR-targeting activities .
Ethoxy-Substituted Heterocycles
Ethoxy groups in related heterocycles () demonstrate position-dependent electronic effects:
- 2-Ethoxyquinoline 1-oxide: Exhibits strong fluorescence (λ_em = 450 nm) due to extended conjugation, unlike this compound, which lacks an N-oxide group .
- 2-Ethoxyquinoxaline 4-oxide: Shows higher aqueous solubility (LogP = 1.2) compared to this compound, likely due to the polar N-oxide moiety .
Research Implications and Gaps
- Synthetic Optimization : The amine coupling method used for thiazole carboxamides () could be adapted to improve yields of this compound derivatives.
- Bioactivity Screening: No data exists on the target compound’s kinase or antimicrobial activity; testing against EGFR or folate pathways is warranted .
- Computational Studies: Molecular docking could elucidate the role of the ethoxy group in target binding compared to methoxy or amino analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
